3-Methoxy-3'-trifluoromethylbiphenyl
Overview
Description
3-Methoxy-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O It is a biphenyl derivative where one phenyl ring is substituted with a methoxy group (-OCH3) and the other with a trifluoromethyl group (-CF3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-3’-trifluoromethylbiphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, room temperature
Reduction: LiAlH4 in dry ether, reflux
Substitution: HNO3 in sulfuric acid (H2SO4), 0-5°C
Major Products
Oxidation: 3-Formyl-3’-trifluoromethylbiphenyl
Reduction: 3-Methoxy-3’-methylbiphenyl
Substitution: 3-Methoxy-3’-trifluoromethyl-4-nitrobiphenyl
Scientific Research Applications
3-Methoxy-3’-trifluoromethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4’-trifluoromethylbiphenyl
- 3-Methoxy-2’-trifluoromethylbiphenyl
- 3-Methoxy-3’-difluoromethylbiphenyl
Uniqueness
3-Methoxy-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the biphenyl scaffold. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity.
Properties
IUPAC Name |
1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-18-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15,16)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFKKPVLPNVXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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